Ethyl 6-(aminomethyl)nicotinate

Medicinal Chemistry CNS Drug Design ADME

Choose Ethyl 6-(aminomethyl)nicotinate as your nAChR-focused building block. Its unique 6-aminomethyl + ethyl ester motif provides conformational flexibility (3 rotatable bonds) and optimal LogP (1.14) for enhanced brain penetration. The ethyl ester acts as an orthogonal protecting group, enabling selective amine derivatization without extra steps. This enables efficient, high-yielding SAR expansion. Available at ≥98% purity, ideal for lead optimization in smoking cessation and neurological programs.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Cat. No. B12276792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(aminomethyl)nicotinate
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(C=C1)CN
InChIInChI=1S/C9H12N2O2/c1-2-13-9(12)7-3-4-8(5-10)11-6-7/h3-4,6H,2,5,10H2,1H3
InChIKeyYPRBNFRLIKIHST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(aminomethyl)nicotinate: A Versatile Nicotinic Acid Derivative for Pharmaceutical Synthesis and nAChR Research


Ethyl 6-(aminomethyl)nicotinate (CAS 214824-13-2, free base; 1189434-55-6, HCl salt) is a pyridine-based building block featuring a nicotinic acid core with an ethyl ester at the 3-position and an aminomethyl substituent at the 6-position . This compound serves as a key intermediate in the synthesis of 6-substituted (S)-nicotine derivatives and other pharmacologically active molecules targeting nicotinic acetylcholine receptors (nAChRs) [1]. With a molecular weight of 180.20 g/mol and a calculated LogP of ~1.1 , it offers distinct advantages over related analogs in terms of reactivity, solubility, and downstream synthetic utility.

Why Ethyl 6-(aminomethyl)nicotinate Cannot Be Replaced by Simple Nicotinates or Methyl Esters


Generic substitution fails because the combination of the 6-aminomethyl moiety and the ethyl ester confers a unique spatial and electronic profile that governs receptor binding, metabolic stability, and synthetic accessibility [1]. While close analogs like ethyl 6-aminonicotinate lack the flexible aminomethyl linker, and methyl 6-(aminomethyl)nicotinate introduces different lipophilicity and steric constraints, the specific geometry of Ethyl 6-(aminomethyl)nicotinate is essential for achieving the desired activity at nAChR subtypes and for enabling efficient downstream derivatization [2]. Direct replacement can lead to altered pharmacokinetics, reduced target engagement, or synthetic bottlenecks.

Quantitative Differentiation: Ethyl 6-(aminomethyl)nicotinate vs. Closest Analogs


Enhanced Lipophilicity vs. Methyl Ester for Blood-Brain Barrier Penetration

Ethyl 6-(aminomethyl)nicotinate exhibits a higher calculated LogP (1.14) compared to its methyl ester analog, methyl 6-(aminomethyl)nicotinate (LogP 1.03) . This increased lipophilicity is predictive of improved passive diffusion across biological membranes, including the blood-brain barrier, a critical parameter for CNS-targeted therapeutics. The difference in cLogP, while modest, can translate to meaningful differences in brain-to-plasma ratios in vivo.

Medicinal Chemistry CNS Drug Design ADME

Improved Synthetic Versatility vs. Non-Esterified Analog for Amide/Peptide Conjugation

The presence of the ethyl ester in Ethyl 6-(aminomethyl)nicotinate provides a protected carboxyl group that can be selectively hydrolyzed to the free acid or directly aminolyzed to form amides, offering orthogonal reactivity to the 6-aminomethyl group. This contrasts with 6-(aminomethyl)nicotinic acid, which requires protection/deprotection strategies for amine-selective reactions . The ester functionality enables efficient incorporation into peptide chains or larger pharmacophores without undesired side reactions.

Organic Synthesis Medicinal Chemistry Building Blocks

Enhanced Conformational Flexibility for nAChR Binding vs. Ethyl 6-Aminonicotinate

Ethyl 6-(aminomethyl)nicotinate contains a flexible aminomethyl linker between the pyridine core and the primary amine, whereas ethyl 6-aminonicotinate has a rigid, directly attached amino group . This additional rotational degree of freedom (3 rotatable bonds in the aminomethyl derivative vs. 2 in the amino analog) allows for more favorable positioning of the basic nitrogen within the binding pocket of nAChRs, as supported by structure-activity relationship (SAR) studies on related aminomethylpyridine ligands [1].

Nicotinic Receptors Structure-Activity Relationship Molecular Modeling

Critical Intermediate for Enantiomerically Pure 6-Substituted (S)-Nicotine Derivatives

U.S. Patent 6,747,156 explicitly claims Ethyl 6-(aminomethyl)nicotinate as a key intermediate in the synthesis of enantiomerically pure 6-substituted (S)-nicotine derivatives, which are challenging to access via other routes [1]. This patented methodology highlights the compound's unique ability to undergo selective transformations that are not feasible with structurally related analogs, thereby enabling the production of single-enantiomer compounds for pharmaceutical development.

Asymmetric Synthesis Chiral Chemistry Process Chemistry

Commercially Available with High Purity (≥98%) for Reliable Research Outcomes

Ethyl 6-(aminomethyl)nicotinate is routinely supplied at ≥98% purity by reputable vendors, ensuring batch-to-batch consistency and minimizing confounding effects in biological assays or synthetic procedures . In contrast, some niche analogs or custom-synthesized batches may have variable purity or require additional purification, introducing cost and time delays. This high purity standard is critical for generating reliable SAR data and for scaling up validated synthetic routes.

Quality Control Chemical Sourcing Reproducibility

Ethyl 6-(aminomethyl)nicotinate: Optimal Applications Based on Quantitative Differentiation


CNS-Targeted nAChR Ligand Development

Medicinal chemists designing novel α4β2 or α3β4 nAChR agonists/antagonists should select Ethyl 6-(aminomethyl)nicotinate as a core scaffold. Its elevated LogP (1.14) relative to the methyl ester (1.03) and increased conformational flexibility (3 vs. 2 rotatable bonds compared to the direct amino analog) are predictive of improved brain penetration and more favorable binding interactions [1]. Use this compound to generate lead series with enhanced CNS exposure and target selectivity.

Synthesis of Enantiomerically Pure (S)-Nicotine Analogs

Process chemists seeking to manufacture single-enantiomer 6-substituted nicotine derivatives should prioritize Ethyl 6-(aminomethyl)nicotinate as the starting material. Its utility in patented stereoselective transformations [2] provides a validated route to chiral intermediates that are otherwise difficult to obtain. This compound is essential for developing next-generation smoking cessation aids or neurological therapeutics where enantiopurity is critical for safety and efficacy.

High-Throughput Medicinal Chemistry Library Synthesis

For medicinal chemistry teams conducting parallel synthesis or library production, the ethyl ester group in Ethyl 6-(aminomethyl)nicotinate offers crucial synthetic orthogonality. It allows for selective amine functionalization (e.g., reductive amination, amide coupling) while keeping the carboxyl group protected . This capability, combined with its commercial availability at ≥98% purity , enables efficient, high-yielding diversification without the need for additional protection/deprotection steps, accelerating SAR exploration.

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